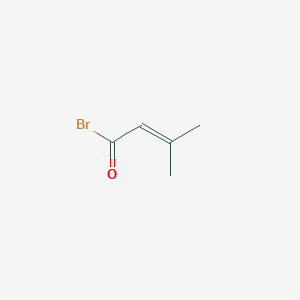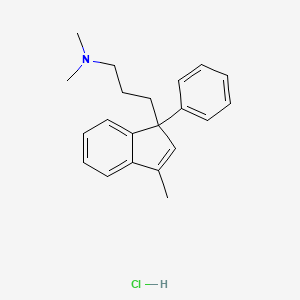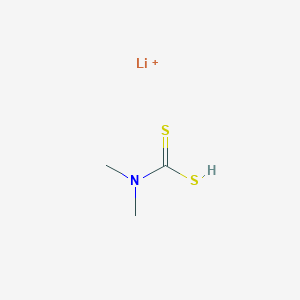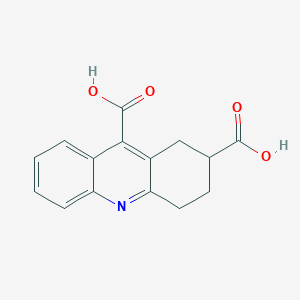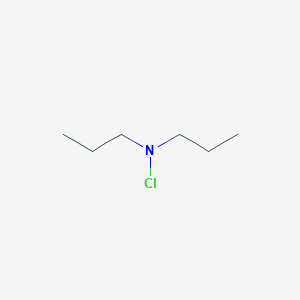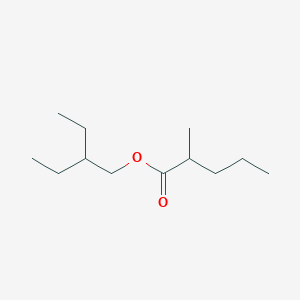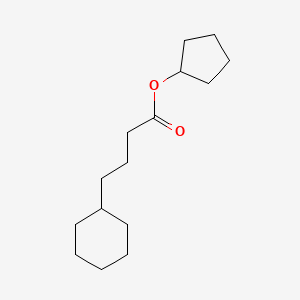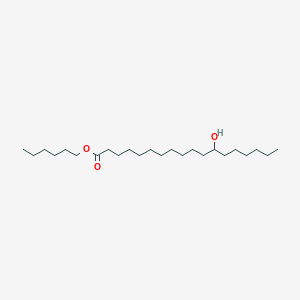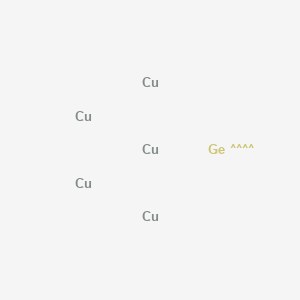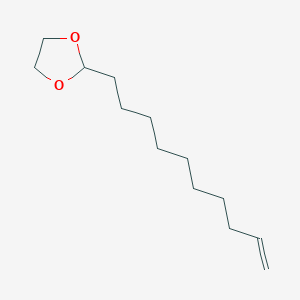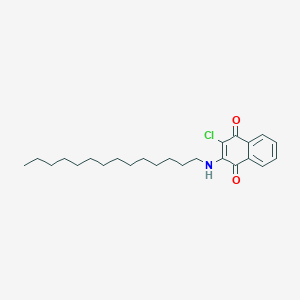
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a chloro group at the second position, a tetradecylamino group at the third position, and a naphthalene-1,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with tetradecylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis and other side reactions. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-butylamino)-3-chloronaphthalene-1,4-dione
Uniqueness
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione stands out due to its long tetradecyl chain, which enhances its lipophilicity and membrane permeability. This unique feature contributes to its potent biological activities compared to other naphthoquinone derivatives .
Properties
CAS No. |
5396-56-5 |
|---|---|
Molecular Formula |
C24H34ClNO2 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
2-chloro-3-(tetradecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-26-22-21(25)23(27)19-16-13-14-17-20(19)24(22)28/h13-14,16-17,26H,2-12,15,18H2,1H3 |
InChI Key |
NFJACRZZBGGIGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



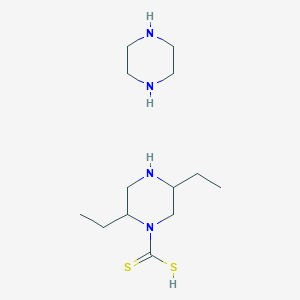
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
